molecular formula C25H27N3O5 B11017635 7-{2-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

7-{2-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11017635
M. Wt: 449.5 g/mol
InChI Key: TXPSMVHSAJQDJG-UHFFFAOYSA-N
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Description

The compound 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE is a complex organic molecule that features a benzimidazole moiety, a piperidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the benzimidazole ring, the piperidine ring, and the chromenone structure. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

The compound 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The compound may also exhibit antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE lies in its combined structural features, which may confer a broader range of biological activities compared to simpler benzimidazole or chromenone derivatives.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

7-[2-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C25H27N3O5/c1-25(2)13-20(30)23-19(29)11-15(12-21(23)33-25)32-14-22(31)28-10-6-5-9-18(28)24-26-16-7-3-4-8-17(16)27-24/h3-4,7-8,11-12,18,29H,5-6,9-10,13-14H2,1-2H3,(H,26,27)

InChI Key

TXPSMVHSAJQDJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCCCC3C4=NC5=CC=CC=C5N4)O)C

Origin of Product

United States

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